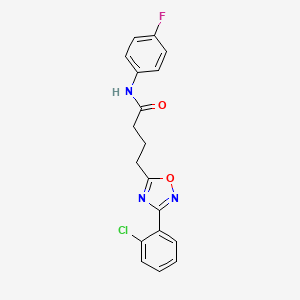
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorophenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorophenyl)butanamide is a compound that has gained significant attention in the scientific community due to its potential applications in medical research. The compound is a member of the oxadiazole family and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorophenyl)butanamide involves the inhibition of cyclooxygenase-2 (COX-2) enzymes. COX-2 enzymes are responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever. By inhibiting COX-2 enzymes, the compound reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
The compound has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, it has been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells. The compound has also been found to increase the levels of antioxidants in the body, which can help to protect against oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorophenyl)butanamide in lab experiments is its ability to selectively inhibit COX-2 enzymes. This allows researchers to study the specific effects of COX-2 inhibition without affecting other pathways. Additionally, the compound has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using the compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research involving 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorophenyl)butanamide. One area of research could focus on the compound's potential applications in the treatment of cancer. Studies have shown that the compound has anti-tumor properties and could be used in combination with other drugs to enhance their effectiveness. Another area of research could focus on the compound's potential applications in the treatment of Alzheimer's disease and Parkinson's disease. Studies have shown that the compound has neuroprotective properties and could be used to prevent or slow the progression of these diseases. Finally, future research could focus on developing new synthesis methods for the compound that could improve its solubility and make it easier to administer in lab experiments.
Conclusion
In conclusion, 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorophenyl)butanamide is a compound that has potential applications in medical research. The compound has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties, as well as its potential applications in the treatment of various diseases. Further research is needed to explore the compound's full potential and to develop new synthesis methods that could improve its solubility and make it easier to administer in lab experiments.
Métodos De Síntesis
The synthesis of 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorophenyl)butanamide can be achieved using various methods. One of the most common methods involves the reaction of 2-chlorobenzohydrazide with 4-fluorobutyryl chloride in the presence of triethylamine. The resulting compound is then reacted with cyanogen bromide and sodium azide to produce the oxadiazole ring. The final product is obtained by reacting the oxadiazole with butanoyl chloride.
Aplicaciones Científicas De Investigación
The compound has been extensively studied for its potential applications in medical research. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. Additionally, it has been shown to have potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O2/c19-15-5-2-1-4-14(15)18-22-17(25-23-18)7-3-6-16(24)21-13-10-8-12(20)9-11-13/h1-2,4-5,8-11H,3,6-7H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPLWLZMVNDMCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

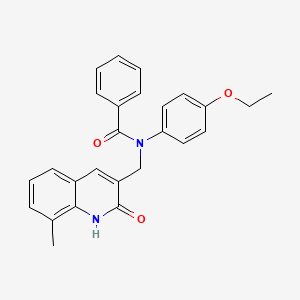
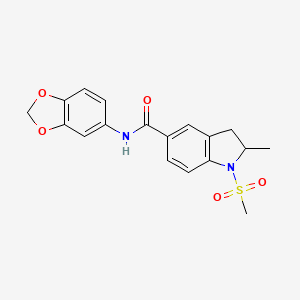
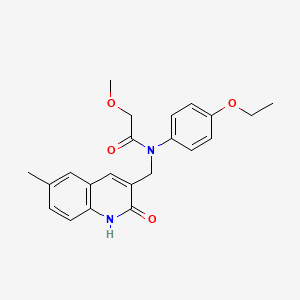
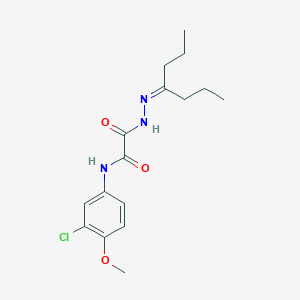
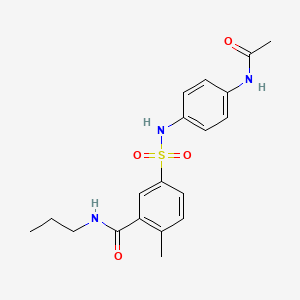
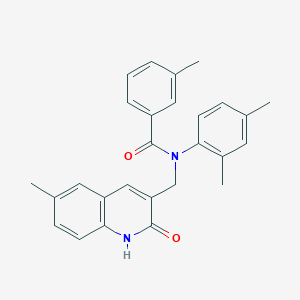
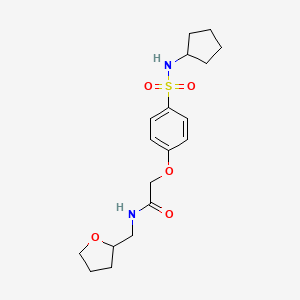
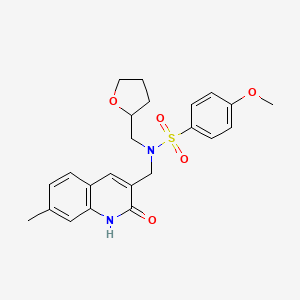

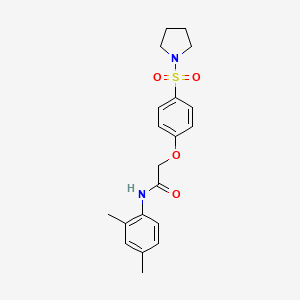
![N-[(4-methylphenyl)methyl]-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7704936.png)
![3-(2,5-dimethoxyphenyl)-N-(3-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7704942.png)

![4-fluoro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7704963.png)